

An In-depth Technical Guide to the Spectral Data of Adamantane-1-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *adamantane-1-carbonitrile*

Cat. No.: *B145659*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **adamantane-1-carbonitrile**.

Understanding the spectral characteristics of this rigid, cage-like nitrile is crucial for its identification, purity assessment, and structural elucidation in various research and development applications, including its use as a building block in medicinal chemistry.

Chemical Structure and Properties

Adamantane-1-carbonitrile possesses a unique tricyclic aliphatic structure with a nitrile group attached to one of the tertiary carbon atoms. This rigid framework imparts distinct spectroscopic signatures.

- Chemical Formula: $C_{11}H_{15}N$
- Molecular Weight: 161.24 g/mol
- Melting Point: 193-196 °C
- Appearance: White to off-white crystalline powder

Spectral Data Interpretation

The following sections detail the expected NMR, IR, and MS spectral data for **adamantane-1-carbonitrile**. The interpretation is based on the known spectral properties of the adamantane core and the influence of the electron-withdrawing nitrile substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton environments within a molecule. For **adamantane-1-carbonitrile**, the high symmetry of the parent adamantane cage is broken by the nitrile group, leading to a more complex but interpretable spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum of **adamantane-1-carbonitrile** is expected to show three distinct signals corresponding to the three types of protons in the adamantane cage. The chemical shifts are influenced by their proximity to the electronegative nitrile group.

Table 1: Predicted ¹H NMR Spectral Data for **Adamantane-1-carbonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.10	Broad Singlet	6H	Hβ (protons on the three CH ₂ groups adjacent to the C-CN)
~1.95	Broad Singlet	6H	Hδ (protons on the three CH ₂ groups distant from the C-CN)
~1.80	Broad Singlet	3H	Hγ (protons on the three CH groups)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments. The presence of the nitrile group and the quaternary carbon to which it is attached are key diagnostic features. A 1974 study on ¹³C chemical shifts of monosubstituted adamantanes provides a basis for these assignments.[\[1\]](#)

Table 2: Predicted ^{13}C NMR Spectral Data for **Adamantane-1-carbonitrile**

Chemical Shift (δ) ppm	Assignment
~124	$\text{C}\equiv\text{N}$ (Nitrile Carbon)
~40.5	$\text{C}\alpha$ (Quaternary carbon attached to CN)
~39.0	$\text{C}\beta$ (CH_2 carbons adjacent to the C-CN)
~35.5	$\text{C}\delta$ (CH_2 carbons distant from the C-CN)
~27.5	$\text{C}\gamma$ (CH carbons)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic peak in the IR spectrum of **adamantane-1-carbonitrile** is the stretching vibration of the nitrile group ($\text{C}\equiv\text{N}$).

Table 3: Characteristic IR Absorption Peaks for **Adamantane-1-carbonitrile**

Wavenumber (cm^{-1})	Intensity	Assignment
~2230	Strong	$\text{C}\equiv\text{N}$ stretch
2930-2850	Strong	C-H stretch (alkane)
1450	Medium	CH_2 bend (scissoring)
1350	Medium	CH bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **adamantane-1-carbonitrile**, the molecular ion peak is expected at m/z 161. The fragmentation pattern will be characteristic of the stable adamantyl cation.

Table 4: Predicted Mass Spectrometry Data for **Adamantane-1-carbonitrile**

m/z	Relative Intensity	Assignment
161	Moderate	[M] ⁺ (Molecular Ion)
135	High	[M - CN] ⁺ (Adamantyl cation)
93	Moderate	Fragment of adamantyl cation
79	Moderate	Fragment of adamantyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **adamantane-1-carbonitrile**, which is a solid at room temperature.

NMR Spectroscopy (Solid-State or Solution)

- **Sample Preparation (Solution):** Dissolve approximately 10-20 mg of **adamantane-1-carbonitrile** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).
- **¹H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind a small amount of **adamantane-1-carbonitrile** (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

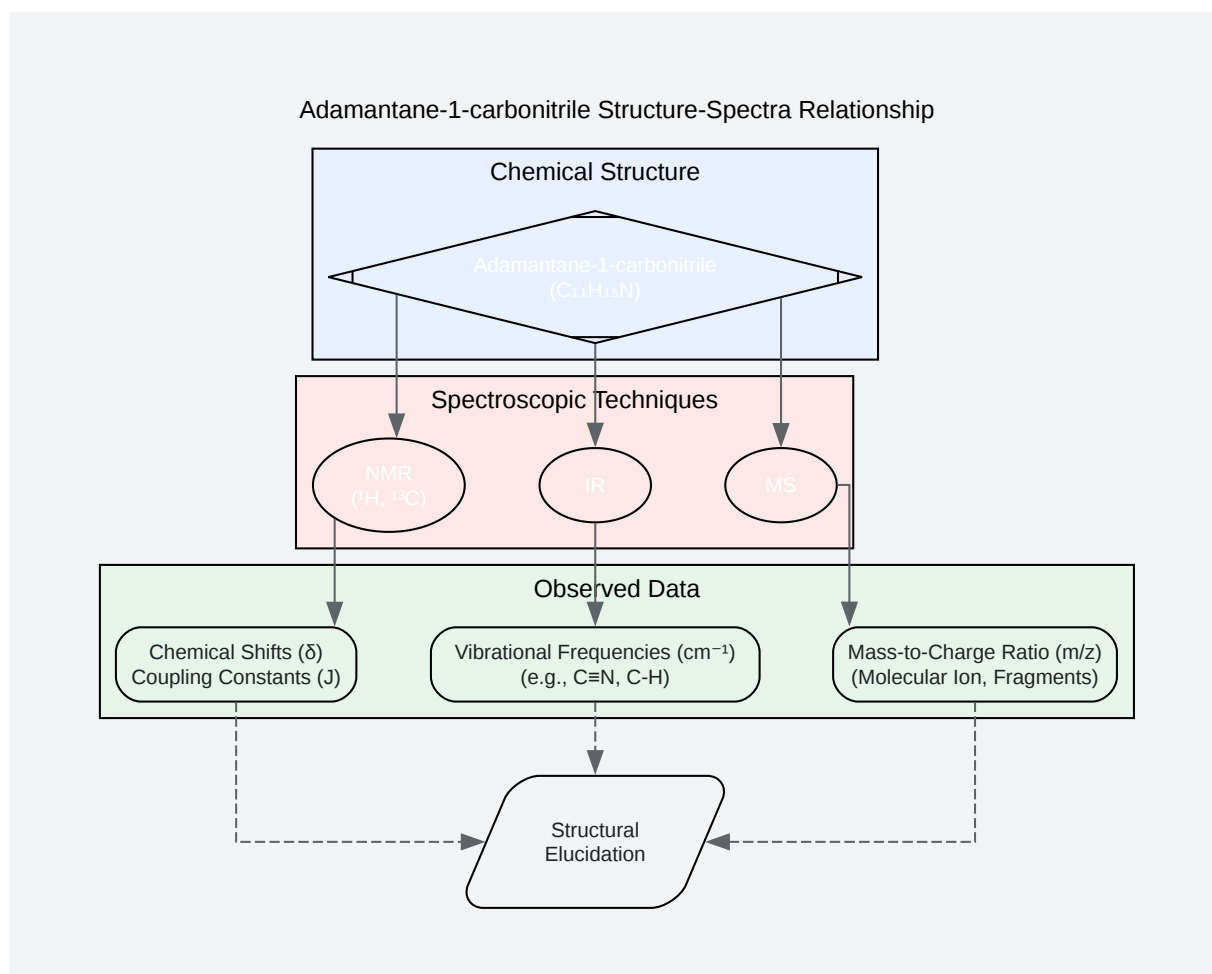
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of **adamantane-1-carbonitrile** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: Typically 250 °C.
 - Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: Typically m/z 40-400.
- Data Analysis: The resulting chromatogram will show a peak corresponding to **adamantane-1-carbonitrile**, and the mass spectrum of this peak can be analyzed for its molecular ion and fragmentation pattern.

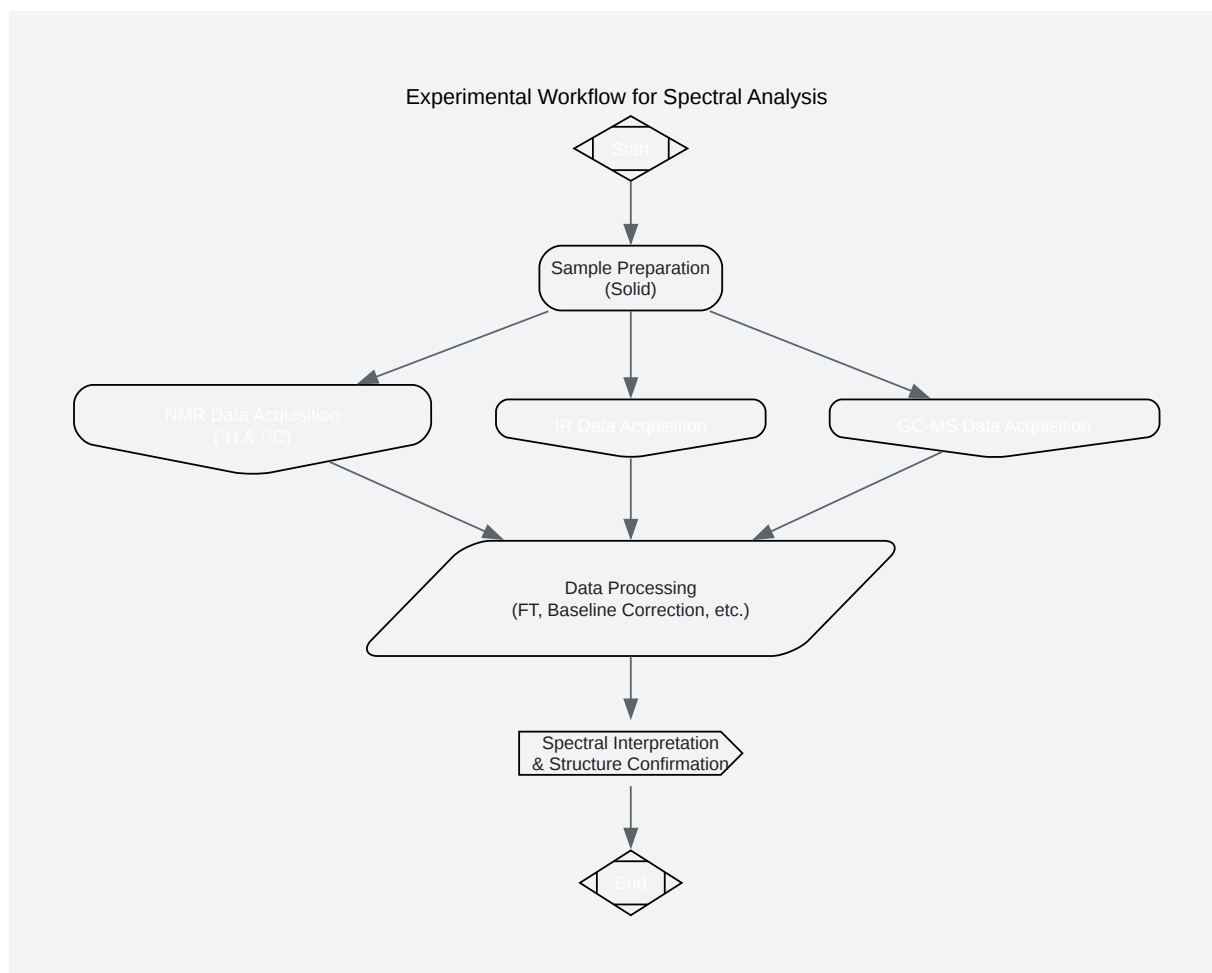
Visualizations

The following diagrams illustrate the key relationships and workflows in the spectral analysis of **adamantane-1-carbonitrile**.



[Click to download full resolution via product page](#)

Caption: Relationship between the structure of **adamantane-1-carbonitrile** and its spectral data.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of **adamantane-1-carbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of Adamantane-1-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145659#adamantane-1-carbonitrile-spectral-data-nmr-ir-ms-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com